molecular formula C8H4ClF4NO2 B6321816 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine CAS No. 25854-65-3

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine

Cat. No. B6321816
CAS RN: 25854-65-3
M. Wt: 257.57 g/mol
InChI Key: KOTOCYYOJHUZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine (7-Cl-TF-BDXA) is a chemical compound belonging to the class of organofluorine compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. 7-Cl-TF-BDXA has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biocatalysis. It is also used in the production of fluorinated polymers and other fluorinated materials.

Scientific Research Applications

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been used in a wide range of scientific research applications. It has been used as a substrate for drug discovery and drug delivery. It has also been used to study the mechanism of action of drugs and their biochemical and physiological effects. In addition, 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been used to study the effects of fluorinated compounds on living organisms.

Mechanism of Action

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine is believed to act by binding to specific receptor sites in the body, which then triggers a cascade of biochemical reactions. It is believed that this binding leads to the activation of certain enzymes and proteins, which then leads to the desired physiological effect.
Biochemical and Physiological Effects
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have an effect on the metabolism of lipids and carbohydrates, and it has been shown to be an effective inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. It is also relatively stable, and it has a low vapor pressure, which makes it suitable for use in a variety of laboratory settings. However, 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine can be difficult to handle and is corrosive to some materials. In addition, it is expensive and can be difficult to obtain in large quantities.

Future Directions

For research involving 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine include further investigation of its mechanism of action and its effects on living organisms. In addition, further research could be done to identify new applications for 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine, such as its use in drug delivery and biocatalysis. Additionally, further research could be done to improve the synthesis process and to develop new methods for synthesizing 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine. Finally, further research could be done to investigate the potential toxicity of 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine is synthesized by a two-step process. In the first step, a chlorination reaction is carried out using a mixture of chlorine and a suitable solvent. The reaction is conducted at room temperature with the addition of a catalyst. The resulting chlorinated compound is then reacted with a base, such as sodium hydroxide, to form the desired 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine.

properties

IUPAC Name

7-chloro-2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO2/c9-4-2-6-3(1-5(4)14)7(10,11)16-8(12,13)15-6/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTOCYYOJHUZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)Cl)OC(OC2(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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